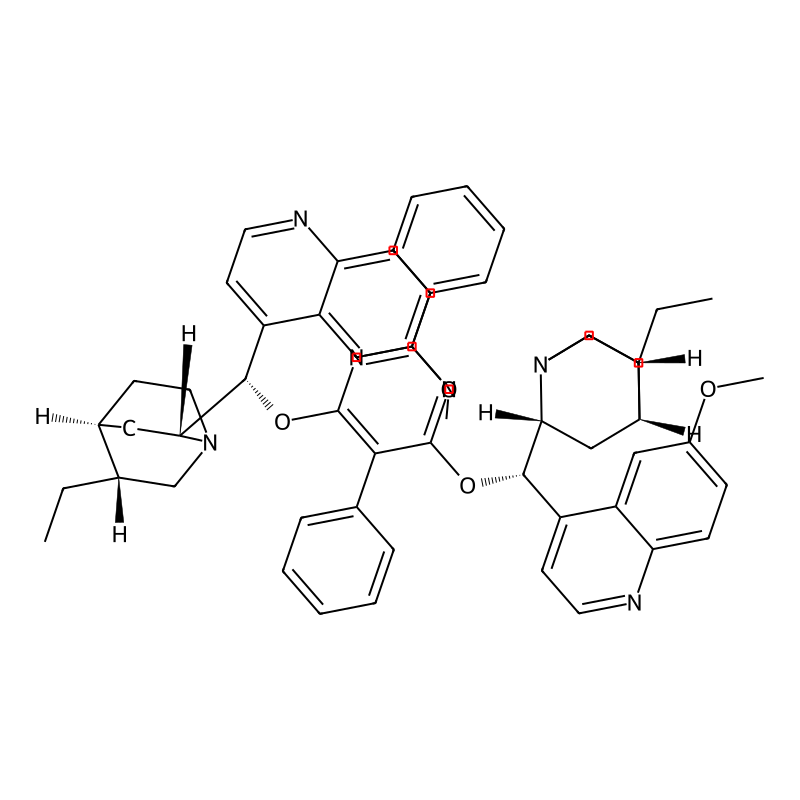

(DHQD)2Pyr

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Fundamental Chemical and Physical Properties

(DHQD)₂PYR is a privileged bis-cinchona alkaloid derivative widely used as an organocatalyst in asymmetric synthesis [1]. Its key properties are summarized in the table below.

| Property | Value / Description |

|---|---|

| CAS Number | 149725-81-5 [2] [1] |

| Molecular Formula | C₅₆H₆₀N₆O₄ [2] [1] |

| Molecular Weight | 881.11 g/mol [2] [1] |

| IUPAC Name | 4-[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline [1] |

| Appearance | White to off-white solid [2] |

| Melting Point | 247-250 °C (lit.) [2] |

| Specific Rotation | [α]²⁰/D +390° (c = 1.2 in methanol) [2] |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C [2] |

Experimental Protocols and Synthetic Applications

(DHQD)₂PYR is highly effective in various asymmetric reactions, often providing products with high enantiomeric excess.

Catalytic Asymmetric Chlorinative Dearomatization of Naphthols

This reaction provides chiral naphthalenones with a chlorine-containing all-substituted stereocenter [3].

- Typical Procedure [3]:

- Add the 2-naphthol substrate (e.g., 1a, 0.1 mmol) and (DHQD)₂PHAL (10 mol%) to an oven-dried reaction vessel.

- Dissolve the solids in dry toluene and cool the mixture to -78 °C.

- Add 1,3-dichloro-5,5-dimethylhydantoin (DCDMH, 0.12 mmol) in one portion.

- Stir the reaction mixture at -78 °C for 10 hours.

- After completion (monitored by TLC), purify the crude product by flash column chromatography to isolate the dearomatized product 2a.

- Key Results: This method yields products in excellent yields (up to 95%) and enantioselectivity (up to 96% ee). The enantioselectivity is highly dependent on temperature, with the best results achieved at -78 °C [3].

- Application Note: For the dearomatization of 1-naphthol derivatives (e.g., methyl 1-hydroxy-2-naphthoate, 1t), (DHQD)₂PYR (10 mol%) is the catalyst of choice. Using a mixed solvent system (CHCl₃/CCl₄) at -70 °C provides product 2t in 94% yield and 90% ee [3].

The following diagram illustrates the logical relationship and workflow for this reaction:

Workflow for the asymmetric chlorinative dearomatization reaction catalyzed by (DHQD)₂PHAL.

Catalytic Enantioselective Synthesis of α-(Benzylamino)Cyclobutanones

(DHQD)₂PYR catalyzes a tandem reaction to synthesize α-(benzylamino)cyclobutanones from racemic α-hydroxycyclobutanones and benzylamines [1].

- General Procedure [1]:

- Add (DHQD)₂PYR (0.0448 mmol, 0.0395 g) to a solution of racemic α-hydroxycyclobutanone (0.669 mmol, 0.058 g) in dry 1,4-dioxane (0.5 mL).

- Add the benzylamine (0.224 mmol) dropwise to the mixture at room temperature.

- Stir the reaction for 0.5 to 18 hours.

- After the reaction is complete, purify the crude mixture directly by flash column chromatography (silica gel, eluting with hexane/ether mixtures from 5:1 to 1:1) to obtain the pure α-(benzylamino)cyclobutanone product.

- Substrate Scope and Performance: The reaction works well with benzylamines bearing electron-withdrawing groups at the para position, yielding products in high yields (up to 94%) and high enantioselectivities (up to 87:13 e.r.). A meta-substituted substrate also performed well, while an ortho-substituted one gave lower yield and selectivity [1].

Organocatalytic Asymmetric Semi-Pinacol Rearrangement

(DHQD)₂PYR is an effective catalyst for asymmetric fluorination and chlorination/semi-pinacol rearrangement reactions [1].

- Fluorination/Semi-Pinacol Rearrangement:

- Conditions: (DHQ)₂PYR or (DHQD)₂PYR (10-20 mol%), N-fluorobenzene sulfonimide (NFSI) as fluorinating agent, at 10 °C [1].

- Outcome: Yields chiral α-oxaquaternary β-fluoro-ketones with good enantioselectivities (36-90% ee) and yields (29-73%). The choice of catalyst enantiomer ((DHQD)₂PYR vs. (DHQ)₂PYR) controls the absolute configuration of the product [1].

- Chlorination/Semi-Pinacol Rearrangement:

- Conditions: (DHQD)₂PYR (10 mol%), DCDMH as the Cl⁺ reagent, in an acidic medium (NBLP, 10%) at 50 or 70 °C [1].

- Outcome: Provides α-oxaquaternary β-chloro-ketones with good to high enantioselectivities (74-99% ee) and moderate yields (40-76%). (DHQD)₂PYR provides superior yields and enantioselectivities compared to (DHQ)₂PYR in this transformation [1].

In Conclusion

(DHQD)₂PYR is a versatile organocatalyst that enables a range of enantioselective transformations. Its effectiveness is demonstrated in dearomatization, nucleophilic amination, and semi-pinacol rearrangements, often providing high yield and stereocontrol. For synthetic chemists, selecting the specific (DHQ)/ (DHQD) pair and fine-tuning reaction conditions like solvent and temperature are critical for optimal results.

References

The Sharpless Asymmetric Dihydroxylation (AD) Reaction

The Sharpless Asymmetric Dihydroxylation is a cornerstone reaction for the enantioselective synthesis of chiral 1,2-diols from prochiral alkenes. (DHQD)₂PYR is a key component of the catalytic system that dictates the stereochemical outcome of the reaction [1] [2].

Mechanism of Action

The reaction proceeds through a catalytic cycle where the chiral ligand directs the approach of the alkene to the osmium tetroxide (OsO₄) catalyst. The mechanism can be summarized in the following steps, with the diagram below illustrating the catalytic cycle.

The catalytic cycle of Sharpless Asymmetric Dihydroxylation. The chiral ligand (DHQD)₂PYR controls the face of the alkene that attacks OsO₄, determining the stereochemistry of the diol product. A competing off-cycle path (right) can lead to reduced enantioselectivity.

Ligand Selection Guide

The Sharpless AD system uses different dimeric cinchona alkaloid ligands to achieve high enantioselectivity across a broad range of alkene substrates. The choice of ligand is critical and depends on the substrate structure [1].

| Ligand | Spacer Core | Recommended Application / Optimal Substrate |

|---|---|---|

| (DHQD)₂PYR | Pyrimidine | Monosubstituted aliphatic terminal olefins; trans-disubstituted olefins in medium/large rings [1] [3] |

| (DHQD)₂PHAL | Phthalazine | Aryl-substituted olefins (e.g., styrenes) [1] [2] |

| (DHQD)₂AQN | Anthraquinone | Allylically substituted terminal olefins; branched aliphatic olefins [1] |

| (DHQD)₂DPP | Diphenylpyrazinopyridazine | Aryl-substituted olefins [1] |

Experimental Protocol: Sharpless Dihydroxylation with (DHQD)₂PYR

The following is a generalized procedure for conducting an asymmetric dihydroxylation reaction, based on the standard Sharpless AD conditions [1] [2] [4].

Materials:

- Substrate: Alkene

- Catalyst Source: Potassium osmate dihydrate (K₂OsO₂(OH)₄)

- Chiral Ligand: (DHQD)₂PYR

- Stoichiometric Oxidant: Potassium ferricyanide (K₃Fe(CN)₆)

- Base: Potassium carbonate (K₂CO₃)

- Solvent: tert-Butanol (t-BuOH) and Water (H₂O), typically in a 1:1 mixture

- Additive (optional): Methanesulfonamide (MsNH₂), used to accelerate the hydrolysis of the osmate ester intermediate for less reactive olefins [1]

Procedure:

- Prepare Reaction Mixture: In a flask, dissolve the alkene substrate (1.0 equiv) in the t-BuOH/H₂O solvent mixture.

- Add Reagents: To the same flask, add K₃Fe(CN)₆ (3.0 equiv), K₂CO₃ (3.0 equiv), and methanesulfonamide (1.0-2.0 equiv, if used).

- Add Catalyst and Ligand: Add (DHQD)₂PYR (0.01-0.05 equiv) and K₂OsO₂(OH)₄ (0.001-0.01 equiv).

- Stir the Reaction: Stir the biphasic mixture vigorously at 0-5 °C. Monitor the reaction by TLC until the starting alkene is consumed.

- Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir for 30-60 minutes to reduce unreacted Os(VIII) to less hazardous Os(VI).

- Extraction: Extract the aqueous mixture with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) several times.

- Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography or recrystallization to obtain the pure chiral vicinal diol.

Summary and Key Takeaways

(DHQD)₂PYR is a highly effective second-generation chiral ligand that has significantly advanced the field of asymmetric synthesis.

- Core Use: It is indispensable in the Sharpless Asymmetric Dihydroxylation, particularly for achieving high enantioselectivity with monosubstituted aliphatic olefins and certain trans-olefins [1] [3].

- Mechanistic Role: It functions by forming a chiral complex with OsO₄, creating a well-defined pocket that controls the facial selectivity of the alkene addition [1] [5].

- Practical Impact: The predictable stereochemical outcome and availability of its enantiomeric counterpart, (DHQ)₂PYR, allow synthetic chemists to access either enantiomer of a desired 1,2-diol, making it a powerful tool for the synthesis of complex natural products and pharmaceuticals [2] [4].

References

- 1. Dihydroxylation - an overview [sciencedirect.com]

- 2. Sharpless Asymmetric Dihydroxylation - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 3. Selective asymmetric dihydroxylation of polyenes [sciencedirect.com]

- 4. An asymmetric synthesis of all stereoisomers of piclavines ... [pmc.ncbi.nlm.nih.gov]

- 5. Buy (DHQD)2Pyr | 149725-81-5 [smolecule.com]

role of (DHQD)2PYR in Sharpless dihydroxylation

What is (DHQD)₂PYR?

(DHQD)₂PYR is a bis-cinchona alkaloid ligand. Its molecular structure features two dihydroquinidine units linked by a pyrimidine bridge, creating a well-defined chiral environment that is essential for steering the reaction's stereochemical outcome [1].

| Property | Description |

|---|---|

| Chemical Role | Chiral ligand for Sharpless Asymmetric Dihydroxylation [2] [3] |

| Full Name | Hydroquinidine-2,5-diphenyl-4,6-pyrimidinediyl diether [1] |

| Molecular Formula | C₅₆H₆₀N₆O₄ [1] |

| CAS Number | 149725-81-5 [1] |

| Molecular Weight | 881.11 g/mol [1] |

| Physical Form | Solid [4] |

| Melting Point | 247-250 °C [1] [4] |

| Specific Rotation | [α]²⁰/D -390°, c = 1.2 in methanol [4] |

Role in Sharpless Dihydroxylation

The Sharpless Asymmetric Dihydroxylation reaction converts alkenes into enantiomerically enriched vicinal diols. Osmium tetroxide (OsO₄) is the primary catalyst that adds across the carbon-carbon double bond, but it is not inherently selective [2] [3].

The critical role of (DHQD)₂PYR is to form a chiral complex with OsO₄ in situ. This complex creates a stereoselective "pocket" that dictates the approach of the alkene substrate, ensuring that the two hydroxyl groups are delivered from one specific face of the double bond to produce a single enantiomer of the diol product [2].

Simplified workflow of the Sharpless Asymmetric Dihydroxylation reaction.

Predicting Stereoselectivity

The stereochemical outcome of the dihydroxylation is predictable based on the ligand used and the substitution pattern on the alkene [2]:

- Ligand Control:

- (DHQD)₂PYR typically delivers the diol product from the top face (β-face) of the alkene.

- Its pseudo-enantiomer, (DHQ)₂PYR, delivers the product from the opposite face (α-face).

- Alkene Substitution: The reaction's enantioselectivity is influenced by the size and nature of the substituents on the alkene (often analyzed as Large, Medium, and Small groups) [2].

Experimental Considerations

For a standard Sharpless AD procedure, the reaction is often set up using a pre-mixed formulation known as "AD-mix" for convenience [2] [3]. AD-mix-β contains (DHQD)₂PHAL, a closely related ligand from the same family as (DHQD)₂PYR.

Typical Reaction Setup:

- Catalyst System: A catalytic amount of OsO₄ (or K₂OsO₂(OH)₄) and catalytic (DHQD)₂PYR.

- Co-oxidant: A stoichiometric oxidant like potassium ferricyanide (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO) is used to regenerate the active Os(VIII) species, allowing for catalytic use of osmium [2] [3].

- Solvent: A mixture of water and tert-butanol (t-BuOH) is commonly used.

- Reaction Conditions: The reaction is typically run at 0-4 °C to maximize enantioselectivity, and progress is monitored by TLC until the starting alkene is consumed.

Safety and Practical Improvements:

- Traditional OsO₄ is highly toxic and volatile [5].

- Polymer-incarcerated (PI) Os catalysts have been developed as nonvolatile, less toxic, and recyclable alternatives that maintain high efficiency and enantioselectivity [5].

Applications and Further Uses

(DHQD)₂PYR and related cinchona alkaloid ligands are versatile catalysts beyond the classic dihydroxylation [6] [1]. The following table summarizes some key applications:

| Application | Reaction Type | Key Outcome | Reference |

|---|---|---|---|

| Synthesis of anticancer drug intermediate | Sharpless Dihydroxylation | Enabled 1 mol-scale synthesis of camptothecin intermediate | [5] |

| Organocatalytic asymmetric fluorination | Fluorination/Semi-pinacol Rearrangement | Produced chiral α-oxaquaternary β-fluoro-ketones | [1] |

| Organocatalytic asymmetric chlorination | Chlorination/Semi-pinacol Rearrangement | Produced chiral α-oxaquaternary β-chloro-ketones | [1] |

| Michael addition to quinones | Organocatalytic Michael Addition | Synthesized enantioenriched 3,3-diaryloxindoles | [6] |

References

- 1. CAS 149725-81-5 ( Dhqd ) 2 - Alfa Chemistry pyr [alfa-chemistry.com]

- 2. Asymmetric Sharpless - Alfa Chemistry Dihydroxylation [alfa-chemistry.com]

- 3. Asymmetric Sharpless : An Impressive Gadget for the... Dihydroxylation [pmc.ncbi.nlm.nih.gov]

- 4. ( DHQD ) 2 , 97% | 418951-1G | SIGMA-ALDRICH | SLS Pyr [scientificlabs.co.uk]

- 5. Nontoxic, nonvolatile, and highly efficient osmium catalysts for... [pubs.rsc.org]

- 6. Organocatalytic asymmetric Michael addition of unprotected... [pmc.ncbi.nlm.nih.gov]

how does (DHQD)2PYR work as a chiral ligand

Molecular Foundation and Mechanism

(DHQD)2PYR is synthesized from dihydroquinidine (DHQD), with its dimeric structure connected by a 2,5-diphenylpyrimidine bridge [1] [2] [3]. The catalyst's effectiveness stems from a dual activation mechanism where its tertiary amine deprotonates the pronucleophile to generate a chiral cation, while the rigid scaffold creates a defined chiral pocket to orient the reaction partners [4] [5].

Figure 1: The this compound dual activation mechanism creates a chiral ion pair for stereocontrolled addition.

Key Applications and Performance

This compound is a versatile catalyst for multiple reaction classes. The following table summarizes its performance in key transformations:

| Reaction Type | Example Substrates | Typical Yield (%) | Typical ee (%) | Key Experimental Conditions | Citation |

|---|---|---|---|---|---|

| Michael Addition | 3-Prochiral oxindoles to 1,4-naphthoquinones | 45 - 97% | Up to 83% | 20 mol% catalyst, EtOAc, 0 °C, 5-9 days [4] | [4] |

| Allylic C-C Bond Formation | Alkylidene malononitriles to nitroalkenes | 82 - 99% | Up to 98% | 10 mol% catalyst, acetone or EtOAc, -40 °C [5] | [5] |

| Semi-Pinacol Rearrangement | Fluorination/Semi-pinacol | 29 - 73% | 36 - 90% | 10-20 mol% catalyst, NSFI, 10 °C [1] | [1] |

| α-Amination | α-Hydroxycyclobutanones with benzylamines | Up to 94% | Up to 87:13 e.r. | Catalyst in 1,4-dioxane, room temperature [1] | [1] |

Application Highlights:

- Michael Additions: this compound effectively catalyzes the addition of unprotected 3-prochiral oxindoles to 1,4-naphthoquinones for synthesizing chiral 3,3-diaryloxindoles, pharmaceutically relevant structures [4].

- Allylic Alkylation: The catalyst enables γ-selective allylic C–C bond formation between alkylidene malononitriles and nitroalkenes with excellent diastereo- and enantiocontrol [5].

- Stereodivergent Synthesis: Using the quasi-enantiomeric catalyst (DHQ)2PYR provides access to the opposite enantiomer of the product, allowing synthesis of both stereoisomers from the same starting materials [1] [5].

Detailed Experimental Protocols

Protocol 1: Catalytic Asymmetric Michael Addition [4]

This procedure describes the reaction between 3-phenyloxindole and 1,4-naphthoquinone.

- Reaction Setup: In a vial, combine 3-phenyloxindole (0.10 mmol), 1,4-naphthoquinone (0.10 mmol), and this compound (20 mol%) in anhydrous ethyl acetate (EtOAc).

- Reaction Execution: Stir the reaction mixture at 0 °C and monitor by TLC until completion (typically 5-9 days).

- Work-up: After reaction completion, concentrate the mixture under reduced pressure.

- Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the product.

- Analysis: Determine enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Organocatalytic Asymmetric Allylic C–C Bond Formation [5]

This procedure is for the reaction between an alkylidene malononitrile and trans-β-nitrostyrene.

- Reaction Setup: Charge a reaction vessel with alkylidene malononitrile (0.25 mmol), trans-β-nitrostyrene (0.375 mmol, 1.5 equiv), and this compound (10 mol%).

- Solvent Addition: Add the chosen solvent (e.g., acetone or EtOAc) to achieve a concentration of 0.25 M.

- Reaction Execution: Stir the reaction mixture at -40 °C and monitor by TLC or NMR until complete conversion (typically 20-25 hours).

- Work-up and Purification: Directly concentrate the reaction mixture and purify the crude product by flash chromatography.

- Analysis: Determine diastereomeric ratio (dr) by ¹H NMR analysis of the crude mixture and enantiomeric excess (ee) by CSP-HPLC analysis.

Strategic Insights for Application

- Solvent and Temperature Optimization: Performance is highly dependent on solvent and temperature [5]. Screen solvents like EtOAc, acetone, and CH₂Cl₂ at various temperatures (-40 °C to room temperature) for optimal results.

- Predictable Stereochemistry: The rigid chiral pocket of this compound consistently produces products with predictable absolute configuration, while the quasi-enantiomer (DHQ)2PYR provides access to the mirror-image enantiomer [1] [5].

- Functional Group Tolerance: The catalyst works effectively with unprotected pro-nucleophiles like oxindoles, simplifying synthetic routes [4].

References

- 1. CAS 149725-81-5 ( Dhqd ) 2 - Alfa Chemistry pyr [alfa-chemistry.com]

- 2. ( DHQD ) 2 97 149725-81-5 Pyr [sigmaaldrich.com]

- 3. Dihydroquinidine (DHQD) - Buchler GmbH [buchler-gmbh.com]

- 4. Organocatalytic asymmetric Michael addition of unprotected... [pmc.ncbi.nlm.nih.gov]

- 5. Organocatalytic asymmetric allylic carbon–carbon bond formation... [pubs.rsc.org]

(DHQD)2PYR mechanism of action in catalysis

Chemical Profile of (DHQD)₂PYR

The table below summarizes the key identifiers and physical properties of (DHQD)₂PYR.

| Property | Description |

|---|---|

| CAS Number | 149725-81-5 [1] [2] [3] |

| Molecular Formula | C₅₆H₆₀N₆O₄ [1] [2] [3] |

| Molecular Weight | 881.11 g/mol [2] [3] |

| Melting Point | 247 - 250 °C [1] [2] [3] |

| Specific Rotation | [α]²⁰/D -390°, c = 1.2 in methanol [1] [3] |

| Quality | 97% [1] |

| Synonyms | Hydroquinidine-2,5-diphenyl-4,6-pyrimidinediyl diether [1] [2] |

Catalytic Mechanism of Action

(DHQD)₂PYR is an organocatalyst that primarily relies on non-covalent interactions to activate substrates and provide a chiral environment for reactions [4].

- Structural Foundation: The catalyst is built from two dihydroquinidine (DHQD) units linked by a pyrimidine bridge [2]. Each DHQD unit contains key functional groups: a basic tertiary amine in the quinuclidine ring and a hydrogen-bond donor hydroxyl group [4].

- Mode of Activation: (DHQD)₂PYR can simultaneously activate both reaction partners—typically an electrophile and a nucleophile [4]. The tertiary amine can deprotonate and enolize acidic substrates, creating a nucleophilic enolate. Concurrently, the hydroxyl group and other parts of the structure can form hydrogen bonds with electrophilic substrates, making them more receptive to attack [4].

- Stereocontrol: The large, rigid chiral framework of the catalyst forces the reaction to proceed through a favored transition state, effectively shielding one face of the reacting molecules and leading to high enantioselectivity [4].

The following diagram illustrates the general dual-activation mechanism.

Applications in Organic Synthesis

(DHQD)₂PYR catalyzes various enantioselective transformations for synthesizing complex, chiral structures. The table below outlines key documented reactions.

| Reaction Type | Substrates | Key Product | Reported Yield | Reported Enantioselectivity |

|---|---|---|---|---|

| Tamura Cycloaddition [5] | Homophthalic anhydrides & 2-arylidene-1,3-diones | Spiro-1,3-indanedione derivatives | 68 - 98% | up to 95% ee |

| Fluorination/Semi-Pinacol Rearrangement [2] | Allylic alcohols | α-Oxaquaternary β-fluoro-ketones | 29 - 73% | 36 - 90% ee |

| Chlorination/Semi-Pinacol Rearrangement [2] | Allylic alcohols | α-Oxaquaternary β-chloro-ketones | 40 - 76% | 74 - 99% ee |

| Mannich/Cyclization [4] | 3-isothiocyanate oxindoles & imines | Spiro[imidazolidine-2-thione-4,3'-oxindole] | up to 95% | up to 97% ee |

| Michael/Cyclization Cascade [4] | Isatylidene malononitriles & β,γ-unsaturated amides | Spirooxindoles | 87 - 95% | 77 - 96% ee |

Example Experimental Protocol

For a practical understanding, here is a summarized experimental protocol for a Tamura cycloaddition, adapted from the literature [5]:

- Reaction Setup: In a glass vessel, combine the homophthalic anhydride (1.0 equivalent) and 2-arylidene-1,3-indanedione (1.0 equivalent) under an inert atmosphere.

- Catalyst and Solvent: Add (DHQD)₂PYR (2 mol%) and the desired anhydrous solvent (e.g., toluene or dichloromethane).

- Reaction Execution: Stir the reaction mixture at the specified temperature (e.g., room temperature or cooled) and monitor by TLC or LC-MS until completion.

- Work-up: Upon reaction completion, concentrate the mixture under reduced pressure.

- Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure spiro product.

(DHQD)₂PYR is a versatile tool for asymmetric synthesis. Its ability to be used in a wide range of reaction types and its commercial availability make it a valuable catalyst for research and development, particularly in the synthesis of biologically active molecules [1] [4] [5].

References

- 1. ( DHQD ) 2 97 149725-81-5 Pyr [sigmaaldrich.com]

- 2. CAS 149725-81-5 ( Dhqd ) 2 - Alfa Chemistry pyr [alfa-chemistry.com]

- 3. ( DHQD ) 2 | 149725-81-5 PYR [chemicalbook.com]

- 4. Non-Covalent Organocatalyzed Domino Reactions Involving Oxindoles... [pmc.ncbi.nlm.nih.gov]

- 5. asymmetric Tamura cycloaddition of homophthalic... Catalytic [pubmed.ncbi.nlm.nih.gov]

basic principles of (DHQD)2PYR in enantioselective reactions

(DHQD)₂PYR Properties at a Glance

| Property | Specification |

|---|---|

| CAS Number | 149725-81-5 [1] [2] |

| Molecular Formula | C₅₆H₆₀N₆O₄ [1] [2] |

| Molecular Weight | 881.11 g/mol [1] [2] |

| Quality | 97% [1] |

| Optical Rotation | [α]²⁰/D −390° (c = 1.2 in methanol) [1] |

| Melting Point | 247-250 °C [1] [2] |

| IUPAC Name | 4-[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline [2] |

Core Principles and Mechanism of Action

(DHQD)₂PYR belongs to the cinchona alkaloid family. Its enantioselective power comes from a well-defined three-dimensional structure that creates a chiral pocket to control the approach and orientation of reacting molecules.

- Dimeric Structure: The catalyst is a dimer of dihydroquinidine (DHQD) units linked by a pyrimidine "spacer" (2,5-diphenyl-4,6-pyrimidinediyl) [1] [2]. This rigid, U-shaped structure forms the chiral environment crucial for stereocontrol.

- Mode of Action: (DHQD)₂PYR typically acts as a Lewis base catalyst. It often interacts with an electrophile to form a chiral ion pair or intermediate. The bulky catalyst framework then shields one face of the intermediate, forcing the nucleophile to attack from the less hindered, enantioface, yielding the enantiomerically enriched product [3] [2].

- Enantiocontrol: The catalyst's configuration determines the product's stereochemistry. Using the pseudo-enantiomeric catalyst (DHQ)₂PYR typically yields the mirror-image (enantiomeric) product with similar efficiency [2].

The diagram below illustrates the general catalytic cycle for a reaction like the asymmetric allylation.

Practical Applications in Synthesis

(DHQD)₂PYR is a versatile catalyst for constructing complex chiral molecules, as shown in these examples from recent literature.

Spirooxindole Synthesis via Michael/Cyclization Cascade

Spirooxindoles are privileged structures in drug discovery. An efficient synthesis uses (DHQD)₂PYR to catalyze a reaction between pyrazolones and isatylidene malononitriles [4].

Typical Experimental Protocol:

- Charge the reaction vessel with pyrazolone (1.0 equiv.) and isatylidene malononitrile (1.0 equiv.).

- Add anhydrous, aprotic solvent (e.g., toluene or DCM).

- Add (DHQD)₂PYR (1 mol%) to the reaction mixture.

- Stir the mixture at the specified temperature (often room temperature or lower) until reaction completion, monitored by TLC or LC-MS.

- Purify the product directly by flash column chromatography to obtain the spirooxindole derivative.

Catalytic Asymmetric Semi-Pinacol Rearrangement

This reaction constructs challenging chiral quaternary carbon centers. (DHQD)₂PYR catalyzes a fluorination/semi-pinacol rearrangement cascade [2].

- Catalyst Loading: 10-20 mol% [2]

- Fluorinating Agent: NFSI [2]

- Temperature: 10 °C [2]

- Yield: 29-73% [2]

- Enantioselectivity: 36-90% ee [2]

Stereochemical Control: The choice between (DHQD)₂PYR and (DHQ)₂PYR allows access to either enantiomer of the product. (DHQD)₂PYR produces products with (αS, βS) stereochemistry [2].

Asymmetric Dihydroxylation (AD)

While the Sharpless AD most famously uses (DHQ)₂PHAL and (DHQD)₂PHAL ligands, (DHQD)₂PYR can also be employed. Its performance is highly substrate-dependent [5].

The table below compares ligand performance in the asymmetric dihydroxylation of a specific alkene (16) during the synthesis of Fridamycin E [5].

| Ligand | Yield | Enantiomeric Excess (ee) | Product Configuration |

|---|---|---|---|

| (DHQD)₂PYR | 96% | 30% [5] | R [5] |

| (DHQD)₂PHAL | 98% | 70% [5] | S [5] |

| (DHQD)₂DPP | 98% | 90% [5] | S [5] |

This data highlights that (DHQD)₂PYR is not a universal ligand for asymmetric dihydroxylation. Screening different ligands is often necessary to achieve high enantioselectivity [5].

Key Considerations for Researchers

- Ligand Selection: As the dihydroxylation application shows, the "best" cinchona alkaloid ligand is reaction-specific. It's advisable to screen (DHQD)₂PYR against other ligands (e.g., (DHQD)₂PHAL, (DHQD)₂AQN) during reaction optimization [5] [3].

- Handling and Storage: (DHQD)₂PYR is a solid but should be handled with care. It is recommended to use personal protective equipment, including gloves and eyeshields [1]. Store in a cool, dry place, protected from light.

(DHQD)₂PYR is a powerful tool for installing chirality. Its success relies on creating a highly defined chiral space that guides the reaction along a single stereochemical pathway.

References

- 1. ( DHQD ) 2 97 149725-81-5 Pyr [sigmaaldrich.com]

- 2. CAS 149725-81-5 ( Dhqd ) 2 - Alfa Chemistry pyr [alfa-chemistry.com]

- 3. Lewis base catalysed allylation of picoline- and... Enantioselective [pubs.rsc.org]

- 4. synthesis of spiro[indoline-3,4′-pyrano... Enantioselective [pubs.rsc.org]

- 5. De Novo Asymmetric Synthesis of Fridamycin E - PMC [pmc.ncbi.nlm.nih.gov]

introduction to cinchona alkaloid ligands in organic chemistry

Core Cinchona Alkaloids and Their Properties

The four major cinchona alkaloids share a common quinoline-annulated bicyclic core structure but differ in stereochemistry and substituents, leading to distinct catalytic profiles [1] [2]. These pseudoenantiomeric pairs provide access to both enantiomers of chiral products.

Table 1: Characteristics of Major Cinchona Alkaloids [1] [2]

| Alkaloid | Core Structure | Stereochemistry (C8, C9) | R Group | Key Applications |

|---|---|---|---|---|

| Quinine | Dihydroquinoline + Quinuclidine | ( R, S ) | -OCH(_3) | Asymmetric oxidation; phase-transfer catalysis (PTC) |

| Quinidine | Dihydroquinoline + Quinuclidine | ( S, R ) | -OCH(_3) | Pseudoenantiomer to quinine |

| Cinchonidine | Dihydroquinoline + Quinuclidine | ( R, S ) | -H | Asymmetric hydrogenation |

| Cinchonine | Dihydroquinoline + Quinuclidine | ( S, R ) | -H | Pseudoenantiomer to cinchonidine |

Key Applications and Protocols in Synthesis

Cinchona alkaloids and their synthetic derivatives catalyze an array of synthetically important reactions, providing access to chiral intermediates common in pharmaceutical development [1] [3].

Asymmetric Phase-Transfer Catalysis (PTC)

A premier application is the alkylation of glycine imine Schiff bases to produce natural and non-natural α-amino acids, crucial building blocks in drug design [4].

Protocol: Typical Alkylation of a Glycine Imine [4]

- Reaction Setup: Dissolve the glycine imine substrate (e.g., 1) and the cinchona-based PTC catalyst (e.g., 06542, 2-5 mol %) in an organic solvent (toluene or CH(_2)Cl(_2)).

- Biphasic Conditions: Add a 50% w/w aqueous sodium hydroxide solution. The reaction proceeds under vigorous stirring at room temperature.

- Reaction Monitoring: Monitor the alkylation by TLC or LC-MS.

- Work-up: Upon completion, separate the organic layer. Wash the aqueous layer with fresh organic solvent, combine the organic phases, and dry over anhydrous MgSO(_4).

- Product Isolation: Concentrate the solution under reduced pressure and purify the resultant α-amino acid precursor (2) by flash chromatography.

This method consistently yields products with 97-99% enantiomeric excess (e.e.) [4].

Other Major Reaction Types

- Asymmetric Dihydroxylation (AD): Alkenes are converted to chiral diols using osmium tetroxide co-catalyzed by cinchona alkaloid ligands (e.g., (DHQD)(_2)PHAL), providing enantioselective access to 1,2-diols [1].

- Conjugate (Michael) Additions: Cinchona catalysts induce high stereocontrol in carbon-carbon and carbon-heteroatom bond formations to electron-deficient alkenes [1] [4].

- Fluorination: (N)-fluoro cinchona alkaloid salts serve as chiral fluorinating agents for enol ethers and other substrates [1].

Experimental Protocol: Immobilization via Click Chemistry

Heterogenizing catalysts allows for easy recovery and reuse. This protocol outlines immobilization of a cinchona derivative on silica gel using Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) [5].

Diagram 1: Immobilization of a cinchona alkaloid onto a solid support via click chemistry. [5]

Detailed Protocol [5]:

Preparation of Azido Silica Gel:

- Start with 3-chloropropyl silica gel (e.g., 1.0 g, loading ~0.98 mmol/g).

- Suspend it in a 0.5 M solution of sodium azide (NaN(_3)) in DMSO (~6 mL per gram of silica).

- Add a catalytic amount of tetrabutylammonium iodide (~50 mg).

- Mechanically stir the mixture at 80 °C for 48 hours.

- Filter the modified silica gel and wash extensively with water and methanol.

- Dry the product (3-Azidopropyl silica gel) under vacuum at 60 °C. Typical loading: ~0.87 mmol azide/g (determined by CHN analysis).

Click Immobilization:

- Place the azido silica gel (1.0 equiv) in a sealed vial.

- Add the alkyne-functionalized cinchona alkaloid derivative (0.9 equiv) and (N,N)-diisopropylethylamine (DIPEA, 3.0 equiv) in degassed acetonitrile (2 mL per 100 mg of silica).

- Quickly add a solution of copper(I) iodide (CuI) in acetonitrile (1-5 mol % relative to azide).

- Shake the sealed vial at ambient temperature for 48 hours.

Work-up and Purification:

- Filter the resulting functionalized silica.

- Wash sequentially with acetonitrile, methanol, a 2% aqueous EDTA solution (to chelate and remove copper residues), a 1:1 methanol-water mixture, 10% acetic acid in methanol, and finally pure methanol.

- Dry the final material (Click-immobilized cinchona stationary phase) under vacuum at 60 °C for 12 hours.

- Grafting efficiency can reach up to 86% under these mild conditions [5].

Biosynthetic Pathway

Understanding the natural biosynthesis of cinchona alkaloids highlights their structural complexity. They belong to the terpene-indole alkaloid family [1].

Diagram 2: Simplified biosynthetic pathway of major cinchona alkaloids. [1]

Conclusion

Cinchona alkaloids remain a cornerstone of asymmetric synthesis due to their structural complexity, commercial availability, and proven efficacy across a vast range of catalytic transformations. Ongoing research into novel derivatives and immobilization techniques, such as the click chemistry approach, continues to expand their utility, making them invaluable for advanced research and industrial applications, including drug development [1] [5] [2].

References

- 1. sciencedirect.com/topics/neuroscience/ cinchona - alkaloid [sciencedirect.com]

- 2. and Biological Activity of Chemistry and Their... Cinchona Alkaloids [link.springer.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Cinchona Alkaloids [sigmaaldrich.com]

- 5. (PDF) Highly efficient immobilization of Cinchona derivatives... alkaloid [academia.edu]

(DHQD)2PYR Sharpless asymmetric dihydroxylation protocol

Understanding the Reaction and Ligand

The Sharpless Asymmetric Dihydroxylation (AD) is a catalytic enantioselective reaction that converts prochiral alkenes into optically active vicinal diols using osmium tetroxide and a chiral ligand [1] [2]. The choice of chiral ligand dictates the facial selectivity of the addition, allowing for the predictable synthesis of a specific diol enantiomer [3].

The ligand (DHQD)₂PYR (full name: hydroquinidine-2,5-diphenyl-4,6-pyrimidinediyl diether) is a dimeric cinchona alkaloid derivative [4]. In the standard AD reagent kits, it is the analogous ligand (DHQD)₂PHAL that is found in AD-mix-β, which delivers the diol product from the top face (β-face) of the double bond [1] [3] [2]. (DHQD)₂PYR serves a similar function and can be used as a sophisticated alternative ligand to fine-tune the reaction for specific substrates [4].

The generally accepted mechanism proceeds via a concerted [3+2] cycloaddition of a chiral OsO₄-ligand complex with the alkene, forming an osmate ester intermediate. Hydrolysis of this ester releases the desired vicinal diol and regenerates the catalyst [1] [5] [6]. The catalytic cycle for this process is illustrated below.

Experimental Protocol and Setup

Here is a detailed, step-by-step protocol for performing a Sharpless Asymmetric Dihydroxylation reaction. This can be adapted for use with (DHQD)₂PYR or the standard AD-mix reagents.

Materials and Reagents Setup

- Chiral Catalyst System: You can use either:

- Option A (From individual components): Osmium source (e.g., K₂OsO₂(OH)₄ or OsO₄ in tert-butanol), (DHQD)₂PYR ligand, and a stoichiometric oxidant [7] [2].

- Option B (Commercial AD-mix): Use AD-mix-β for dihydroxylation from the top face (β-plane), as it contains (DHQD)₂PHAL, a ligand functionally analogous to (DHQD)₂PYR [1] [3] [2]. AD-mix-α contains (DHQ)₂PHAL for the opposite enantioselectivity.

- Stoichiometric Oxidant: Potassium ferricyanide (K₃Fe(CN)₆) is most common [1] [7]. N-Methylmorpholine N-oxide (NMO) is also a viable alternative [5].

- Additives: Methanesulfonamide is frequently added to accelerate the hydrolysis of the osmate ester intermediate, improving catalyst turnover, especially for internal alkenes [1] [7]. Potassium carbonate (K₂CO₃) is often included to maintain a slightly basic pH, which increases the reaction rate and enantioselectivity for terminal alkenes [1] [7].

- Solvent System: A 1:1 mixture of *tert*-butanol and water is the standard solvent system, providing a homogeneous or biphasic medium that facilitates the reaction [7].

Step-by-Step Procedure

- Reaction Vessel Setup: In a round-bottom flask, equip a magnetic stir bar. If using commercial AD-mix-β, it typically contains K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃.

- Dissolution/Suspension: Add the tert-butanol and water solvent mixture to the flask. If using individual components, suspend the osmium source, (DHQD)₂PYR ligand, K₃Fe(CN)₆, K₂CO₃, and methanesulfonamide in the solvent.

- Cooling: Cool the mixture to 0°C in an ice bath with vigorous stirring.

- Substrate Addition: Add the alkene substrate in one portion or, for optimal enantioselectivity, via slow addition/syringe pump to maintain a low concentration in the reaction mixture [7].

- Reaction Monitoring: Allow the reaction to stir vigorously at 0°C. Monitor the reaction progress by TLC until the starting material is consumed. This can take from several hours to overnight.

- Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir the mixture for an additional 30-60 minutes. This step reduces any unreacted Os(VIII) to less volatile Os(VI) and destroys excess oxidant.

- Extraction: Extract the aqueous mixture repeatedly with ethyl acetate or diethyl ether. Combine the organic layers.

- Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the solid and concentrate the filtrate under reduced pressure.

- Purification: Purify the crude residue by flash column chromatography to obtain the desired vicinal diol.

Key Applications in Synthesis

The (DHQD)₂PYR ligand and the broader Sharpless AD reaction have been pivotal in the synthesis of complex molecules.

| Application Context | Substrate Type | Key Outcome | Citation |

|---|---|---|---|

| Total Synthesis of Okadaic Acid | Polyketide fragment | Used as a chiral catalyst for a key dihydroxylation step. | [4] |

| Synthesis of CDE Ring of Pectenotoxin-4 | 1,1-disubstituted homoallylic alcohol | (DHQD)₂PHAL ensured correct facial selectivity for a subsequent bicyclic ketal formation. | [8] |

| Large-Scale Synthesis of Camptothecin Intermediate | Aromatic alkene | Polymer-supported Os catalyst with chiral ligand enabled a safe, mol-scale synthesis of an anticancer drug intermediate. | [9] |

Critical Safety and Troubleshooting

Safety Considerations

- Osmium Tetroxide (OsO₄) Handling: OsO₄ is highly toxic, volatile, and can cause temporary blindness. Always use it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE) [1] [9].

- Safer Alternatives: Where possible, use K₂OsO₂(OH)₄ as a non-volatile, safer solid source of osmium [1] [2]. Polymer-incarcerated osmium (PI Os) catalysts have been developed that are non-volatile, non-toxic in animal studies, and can be recovered and reused [9].

- Waste Disposal: Quench all reaction mixtures with sodium sulfite and collect all waste containing osmium for proper hazardous waste disposal.

Troubleshooting Common Issues

- Low Enantioselectivity: Ensure the correct ligand ((DHQD) vs (DHQ)) is selected for the desired enantiomer. For polyenes, the most electron-rich double bond typically reacts first [1]. Using a slow addition technique for the alkene can prevent a competing, non-selective catalytic pathway [7].

- Slow Reaction Rate: The addition of methanesulfonamide can significantly accelerate the hydrolysis step [1] [7]. For electron-deficient alkenes, running the reaction under slightly acidic conditions (e.g., with citric acid) can improve the rate [1].

References

- 1. asymmetric Sharpless - Wikipedia dihydroxylation [en.wikipedia.org]

- 2. Asymmetric Sharpless : An Impressive Gadget for the... Dihydroxylation [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric Sharpless - Alfa Chemistry Dihydroxylation [alfa-chemistry.com]

- 4. ( DHQD ) 2 97 149725-81-5 Pyr [sigmaaldrich.com]

- 5. (Bishydroxylation) Sharpless Dihydroxylation [organic-chemistry.org]

- 6. Video: Oxidation of Alkenes: Syn Dihydroxylation with Osmium... [jove.com]

- 7. sciencedirect.com/topics/chemistry/ sharpless -asymmetric... [sciencedirect.com]

- 8. Rhodium-catalysed vinyl 1,4-conjugate addition coupled with... [pmc.ncbi.nlm.nih.gov]

- 9. Nontoxic, nonvolatile, and highly efficient osmium catalysts for... [pubs.rsc.org]

Comprehensive Application Notes and Protocols for (DHQD)₂PYR in Catalytic Enantioselective Allylic Amination

Chemical Profile of (DHQD)₂PYR

(DHQD)₂PYR is a privileged bis-cinchona alkaloid ligand widely used in asymmetric catalysis to induce high enantioselectivity. Its structure features two dihydroquinidine units linked by a pyrimidine bridge, creating a well-defined chiral environment for catalytic reactions [1] [2].

Table 1: Fundamental Properties of (DHQD)₂PYR

| Property | Value |

|---|---|

| CAS Number | 149725-81-5 [1] [2] |

| Molecular Formula | C₅₆H₆₀N₆O₄ [2] [3] |

| Molecular Weight | 881.11 g/mol [2] [3] |

| Melting Point | 247-250 °C (lit.) [1] [2] |

| Specific Optical Rotation | [α]²⁰/D -390°, c = 1.2 in methanol [1] |

| Appearance | White to off-white solid [2] |

| Hazard Statements | H315-H319-H335 (Causes skin, eye irritation, and respiratory irritation) [2] |

Application in Catalytic Enantioselective Allylic Amination

Palladium-Catalyzed Allylic Amination of Unactivated Terminal Olefins

(DHQD)₂PYR serves as a chiral ligand for palladium, enabling the direct conversion of unactivated terminal olefins into enantioenriched allylic amines. This method is valuable for incorporating nitrogen atoms into simple hydrocarbon chains with high enantiomeric excess [4].

Table 2: Optimized Reaction Conditions for Allylic Amination [4]

| Parameter | Specification |

|---|---|

| Catalytic System | 10 mol% Pd(TFA)₂, 12 mol% (DHQD)₂PYR |

| Nitrogen Source | Benzenesulfonyl sulfurdiimide |

| Solvent | Anhydrous Methanol |

| Reaction Temperature | -15 °C |

| Key Intermediate | Stable zwitterionic ene adduct (formed at 4 °C) |

| Typical Yield | Up to 89% (isolated, two steps) |

| Typical Enantiomeric Excess (ee) | Up to 98% |

The following diagram illustrates the general workflow and mechanism of this reaction.

2.1.1 Substrate Scope and Performance

This catalytic system exhibits a broad substrate scope, successfully aminating various olefins with high enantioselectivity [4].

Table 3: Selected Substrate Scope for Allylic Amination [4]

| Olefin Substrate | Product Allylic Sulfonamide | Isolated Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 1-Octene | Linear chain | 89 | 97 |

| 1-Dodecene | Longer linear chain | 88 | 98 |

| Branched olefin | Hindered branched hydrocarbon | 93 | 98 |

| Olefin with phthalimide group | With protected nitrogen | 82 | 94 |

| Olefin with nitrile group | With electrophilic nitrile | 91 | 92 |

| Olefin with alkyl chloride | With primary alkyl chloride | 85 | 97 |

Organocatalytic Enantioselective Allylic Amination

Beyond metal catalysis, (DHQD)₂PYR can also function directly as an organocatalyst for the allylic amination of activated alkylidenes (like alkylidene cyanoacetates) with dialkyl azodicarboxylates [1] [5]. This approach leverages the catalyst's inherent basicity and chiral pocket to deprotonate the substrate and direct the attack of the electrophilic nitrogen source.

Detailed Experimental Protocols

Protocol: Pd/(DHQD)₂PYR-Catalyzed Amination of 1-Octene [4]

This protocol describes the synthesis of an allylic sulfonamide from 1-octene.

Reagents:

- 1-Octene (2a, 3-5 mmol)

- Benzenesulfonyl sulfurdiimide (3, 1.0 equiv)

- Palladium trifluoroacetate, Pd(TFA)₂ (10 mol%)

- (DHQD)₂PYR ligand (12 mol%)

- Anhydrous methanol

Procedure:

- Formation of Ene Adduct (4a): Dissolve benzenesulfonyl sulfurdiimide (3, 1.0 equiv) and 1-octene (2a, 1.0-1.2 equiv) in dichloromethane (0.13 M). Stir the reaction mixture at 4 °C until completion (monitor by TLC). Purify the resulting zwitterionic intermediate (4a) by simple filtration. This solid is stable at temperatures below 0 °C.

- Catalytic [2,3]-Rearrangement: In a separate flask, combine Pd(TFA)₂ (10 mol%) and (DHQD)₂PYR (12 mol%) in anhydrous methanol under an inert atmosphere.

- Add the purified zwitterion (4a) to the catalyst solution at room temperature, then immediately cool the reaction to -15 °C.

- Stir the reaction mixture at -15 °C for 48 hours (2 days).

- Upon completion, concentrate the mixture under reduced pressure.

- Purify the crude product (5a) by flash column chromatography to obtain the desired chiral allylic sulfonamide.

Protocol: General Organocatalytic Allylic C-C Bond Formation [5]

While this specific protocol focuses on a C-C bond formation, it highlights critical reaction parameters that are directly applicable to the organocatalytic allylic amination reaction [1].

Reagents:

- Alkylidene malononitrile (e.g., 3a, 0.25 mmol)

- Nitroalkene (e.g., 4a, 1.5 equiv)

- (DHQD)₂PYR (10 mol%)

Procedure:

- Charge a reaction vial with (DHQD)₂PYR (10 mol%) and the alkylidene malononitrile (3a).

- Add the specified solvent (e.g., acetone, 0.25 M). Several solvents were screened with acetone and ethyl acetate providing the highest enantioselectivity (up to 95% ee) [5].

- Add the nitroalkene electrophile (1.5 equiv) to the solution.

- Stir the reaction mixture at -40 °C until complete conversion is achieved (approximately 25 hours in acetone).

- After completion, purify the product directly by flash column chromatography.

Practical Implementation Notes

- Catalyst Handling: (DHQD)₂PYR is typically provided as a solid with 97% purity [1]. It should be stored under an inert gas (nitrogen or argon) at 2-8°C [2].

- Personal Protective Equipment (PPE): Due to its hazardous nature, always wear gloves, eye protection, and a dust mask type N95 (US) when handling the powder [1].

- Solvent Selection: The choice of solvent significantly impacts both yield and enantioselectivity.

- Ligand Choice for Enantiocontrol: (DHQD)₂PYR and its quasi-enantiomer (DHQ)₂PYR produce products with opposite absolute configurations [5]. Select the ligand based on the desired stereochemistry of the final product.

Conclusion

(DHQD)₂PYR is a highly effective chiral ligand and organocatalyst for enantioselective allylic amination reactions. The provided protocols enable the synthesis of valuable chiral amine building blocks with high enantiopurity, which are crucial for the development of pharmaceuticals and other complex molecules. Adherence to the specified reaction conditions, particularly temperature and solvent, is critical for achieving optimal results.

References

- 1. ( DHQD ) 2 97 149725-81-5 Pyr [sigmaaldrich.com]

- 2. ( DHQD ) 2 | 149725-81-5 PYR [chemicalbook.com]

- 3. CAS 149725-81-5 ( Dhqd ) 2 - Alfa Chemistry pyr [alfa-chemistry.com]

- 4. of Unactivated Terminal... Catalytic Enantioselective Allylic Amination [pmc.ncbi.nlm.nih.gov]

- 5. Organocatalytic asymmetric allylic carbon–carbon bond formation... [pubs.rsc.org]

Comprehensive Application Notes and Protocols for (DHQD)₂PYR in Natural Product Synthesis

Chemical Profile and Mechanism of Action

(DHQD)₂PYR (Hydroquinidine-2,5-diphenyl-4,6-pyrimidinediyl diether) is a dimeric cinchona alkaloid derivative that serves as a versatile organocatalyst in asymmetric synthesis. Its structure features two hydroquinidine units linked by a pyrimidine bridge, creating a chiral environment essential for inducing high enantioselectivity in various transformations. With the molecular formula C₅₆H₆₀N₆O₄ and molecular weight of 881.11 g/mol, this catalyst typically appears as a solid with a melting point of 247-250°C and specific optical rotation [α]²⁰/D −390° (c = 1.2 in methanol) [1] [2].

The catalyst operates primarily through bifunctional activation, where the tertiary amine can deprotonate acidic substrates while the quinoline ether oxygens and other basic sites coordinate with electrophiles. This simultaneous activation of both reaction partners enables precise stereocontrol in carbon-carbon and carbon-heteroatom bond formations, particularly in the synthesis of complex natural product scaffolds [3].

Application Protocols in Natural Product Synthesis

Synthesis of Enantioenriched Exocyclic Alkenes

Background: This protocol enables the synthesis of chiral exocyclic quinolin-2(1H)-ones, which serve as key intermediates for axially chiral N-indolylquinolinones through subsequent stereospecific isomerization [4].

Detailed Procedure:

- Reaction Setup: In a dried Schlenk tube under nitrogen atmosphere, combine ortho-NO₂-substituted aryl MBH carbonate (1.0 equiv, 0.2 mmol) and 2-cyanoindole derivative (1.2 equiv, 0.24 mmol) in anhydrous toluene (4 mL)

- Catalyst Addition: Add (DHQD)₂PYR (0.02 equiv, 0.004 mmol, 3.5 mg) to the reaction mixture

- Reaction Execution: Stir at 25°C for 12-16 hours while monitoring reaction progress by TLC

- Workup: Dilute with ethyl acetate (10 mL), wash with brine (3 × 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure

- Purification: Purify the crude product by flash chromatography (silica gel, hexane/ethyl acetate 4:1) to obtain Int-1a

- Reductive Amination: Dissolve Int-1a (1.0 equiv) in THF/MeOH (3:1, 8 mL), add Fe powder (5.0 equiv) and HOAc (10.0 equiv)

- Final Processing: Stir at 60°C for 2 hours, filter through Celite, concentrate, and purify by flash chromatography to obtain exocyclic quinolin-2(1H)-ones (1a-1e') [4]

Critical Parameters:

- Maintain anhydrous conditions during the initial catalytic step

- Control temperature precisely at 25°C for optimal enantioselectivity

- Use freshly distilled solvents to prevent catalyst decomposition

- Monitor the reductive amination step carefully to avoid over-reduction

Sharpless Asymmetric Dihydroxylation for Vicinal Diol Synthesis

Background: This protocol is essential for installing chiral diol motifs in natural product synthesis, using (DHQD)₂PYR in AD-mix-β for enantioselective dihydroxylation of alkenes [5].

Detailed Procedure:

- AD-mix-β Preparation: Combine K₂OsO₂(OH)₄ (0.002 equiv), K₂CO₃ (1.5 equiv), (DHQD)₂PHAL or (DHQD)₂PYR (0.004 equiv), and K₃Fe(CN)₆ (3.0 equiv) in tert-butanol/water (1:1, 10 mL per mmol substrate)

- Substrate Addition: Add alkene substrate (1.0 equiv) and methanes sulfonamide (2.0 equiv) at 0°C

- Reaction Execution: Stir vigorously at 0°C for 8-48 hours while monitoring by TLC

- Workup: Quench with saturated Na₂SO₃ (10 mL per mmol substrate), stir for 30 minutes

- Extraction: Extract with ethyl acetate (3 × 15 mL per mmol substrate), combine organic layers

- Purification: Dry over Na₂SO₄, concentrate, and purify by flash chromatography [5]

Critical Parameters:

- Maintain pH >10 with K₂CO₃ for optimal reaction rate

- Ensure vigorous stirring for efficient biphasic mixing

- Strict temperature control at 0°C is crucial for high enantioselectivity

- Use methanesulfonamide to suppress osmate ester hydrolysis

Michael Addition for 3,3-Diaryloxindoles

Background: This method provides access to enantioenriched 3,3-diaryloxindoles, privileged scaffolds in pharmaceutically active compounds, through organocatalytic Michael addition [3].

Detailed Procedure:

- Reaction Setup: Charge 3-prochiral oxindole (1.0 equiv, 0.1 mmol) and 1,4-naphthoquinone (1.2 equiv, 0.12 mmol) in anhydrous ethyl acetate (2 mL)

- Catalyst Addition: Add (DHQD)₂PYR (0.2 equiv, 0.02 mmol, 17.6 mg) and activated 4Å molecular sieves (50 mg)

- Reaction Execution: Stir at 0°C for 5-9 days under nitrogen atmosphere

- Workup: Filter through a short pad of silica gel, washing with ethyl acetate

- Purification: Concentrate and purify by preparative TLC (silica gel, hexane/ethyl acetate 1:1) to obtain 3,3-diaryloxindoles [3]

Critical Parameters:

- Maintain strict temperature control at 0°C throughout reaction

- Ensure anhydrous conditions with activated molecular sieves

- Use freshly purified 1,4-naphthoquinone to prevent side reactions

- Monitor reaction progress carefully as prolonged reaction times may reduce yield

Experimental Data and Optimization

Table 1: Substrate Scope for Exocyclic Quinolin-2(1H)-ones Synthesis

| Substrate | R₁ Group | R₂ Group | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1a | H | H | 92 | 96 |

| 1b | 5-F | H | 89 | 95 |

| 1c | 6-Cl | H | 85 | 94 |

| 1d | 7-Me | H | 91 | 96 |

| 1e | 4-OMe | H | 87 | 93 |

| 1v | Pyrrole-2-CN | H | 70 | 92 |

| 1w | H | 4-Cl-C₆H₄ | 75 | 90 |

| 1x | H | 3-Me-C₆H₄ | 82 | 88 |

| 1y | H | 2-OMe-C₆H₄ | 68 | 85 |

Table 2: Optimization of Stereospecific Positional Alkene Isomerization

| Entry | Base | Solvent | Time | Yield (%) | ee (%) | es (%) | Configuration |

|---|---|---|---|---|---|---|---|

| 1 | DBU | 1,4-Dioxane | 5 min | 95 | 91 | 91 | P |

| 2 | DBN | 1,4-Dioxane | 5 min | 94 | 92 | 92 | P |

| 3 | DBN | MeCN | 10 min | 89 | 90 | 90 | P |

| 4 | DABCO | MeOH | 30 min | 81 | 83 | 86 | M |

| 5 | DABCO | MeCN | 45 min | 75 | 80 | 82 | M |

| 6 | DABCO | DME | 60 min | 72 | 78 | 80 | M |

Workflow Visualization

Diagram 1: Comprehensive Workflow for Natural Product Synthesis Using (DHQD)₂PYR

Troubleshooting and Technical Notes

Catalyst Handling and Storage:

- (DHQD)₂PYR should be stored in a desiccator at 2-8°C protected from light

- Catalyst solutions should be prepared fresh before use or stored under inert atmosphere for no more than 24 hours

- Typical catalyst loading ranges from 2-20 mol% depending on the transformation

Common Issues and Solutions:

- Low Enantioselectivity: Ensure absolute anhydrous conditions; check solvent quality; verify catalyst integrity by measuring optical rotation

- Slow Reaction Rate: Increase catalyst loading to 10-20 mol%; consider adding molecular sieves (4Å) for moisture-sensitive reactions

- Product Decomposition: Lower reaction temperature; shorten reaction time; use milder workup conditions

Scale-up Considerations:

- For large-scale dihydroxylations, maintain efficient stirring and temperature control

- Consider continuous flow systems for exothermic reactions

- Implement in-line monitoring for optimal reaction control

Conclusion and Outlook

(DHQD)₂PYR continues to be an indispensable tool in asymmetric synthesis for natural product construction. Its versatility across multiple reaction types—from stereospecific isomerizations to asymmetric dihydroxylations and Michael additions—makes it particularly valuable for accessing complex chiral architectures. The protocols outlined herein provide reproducible methods with demonstrated efficacy across diverse substrate classes, enabling efficient synthesis of biologically active natural products and their analogs. Future directions will likely focus on expanding the substrate scope, developing immobilized catalyst versions for facile recycling, and applying these methodologies to industrial-scale natural product synthesis.

References

- 1. ( DHQD ) 2 97 149725-81-5 Pyr [sigmaaldrich.com]

- 2. CAS 149725-81-5 ( Dhqd ) 2 - Alfa Chemistry pyr [alfa-chemistry.com]

- 3. Organocatalytic asymmetric Michael addition of unprotected... [pmc.ncbi.nlm.nih.gov]

- 4. Stereospecific positional alkene isomerization... | Nature Communications [nature.com]

- 5. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the... [pmc.ncbi.nlm.nih.gov]

Understanding Sharpless Asymmetric Dihydroxylation (AD)

Sharpless Asymmetric Dihydroxylation is a catalytic reaction that converts alkenes into enantiomerically enriched vicinal diols (1,2-diols) [1] [2]. The chirality is controlled by a chiral ligand, with (DHQD)₂PYR being a prominent example [3].

The reaction employs a catalytic system to minimize the use of toxic and expensive osmium tetroxide (OsO₄). Commercially available AD-mix reagents simplify the process [1] [2]. "AD-mix-β" contains the ligand (DHQD)₂PHAL, while the protocol for (DHQD)₂PYR uses a custom mixture [2] [4].

- Catalyst: Osmium tetroxide (OsO₄), often generated in situ from a safer, stable precursor like K₂OsO₂(OH)₄ [1] [2].

- Chiral Ligand: (DHQD)₂PYR (Dihydroquinidine-2,5-diphenyl-4,6-pyrimidinediyl diether) creates a chiral environment around the osmium catalyst [3].

- Stoichiometric Oxidant: Potassium ferricyanide (K₃Fe(CN)₆) reoxidizes the reduced osmium species back to Os(VIII), making the process catalytic [1] [2].

- Alkene Substrate: The reaction is applicable to alkenes of virtually every substitution pattern, with high enantioselectivity often realized [1].

The mechanism begins with the formation of a chiral OsO₄-ligand complex. This complex undergoes a cycloaddition with the alkene, followed by hydrolysis, to release the chiral vicinal diol and regenerate the catalyst [1].

The diagram below illustrates this catalytic cycle and the crucial stereodetermining step.

Experimental Protocol for (DHQD)₂PYR AD-mix

This procedure is adapted from published syntheses of natural products like okadaic acid, for which (DHQD)₂PYR is cited as a suitable ligand [3].

Reagents and Materials

- Alkene substrate

- Ligand: (DHQD)₂PYR (≥97%) [3]

- Osmium source: OsO₄ solution or K₂OsO₂(OH)₄ [1]

- Oxidant: K₃Fe(CN)₆

- Additives: K₂CO₃, Methanesulfonamide (optional, accelerates hydrolysis) [1]

- Solvents: tert-Butanol (t-BuOH), Water (H₂O)

Equipment

- Round-bottom flask with stir bar

- Cooling bath (0°C)

- Separatory funnel

Hazard and Safety Warning > Osmium tetroxide (OsO₄) is highly toxic, volatile, and can cause severe eye and respiratory damage. Always use within a properly functioning fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Where possible, use stable, crystalline Os(VI) precursors like K₂OsO₂(OH)₄, which generate OsO₄ in situ and pose a lower inhalation risk [1] [2].

Step-by-Step Procedure

- Reaction Setup: In a round-bottom flask, prepare a homogeneous mixture of tert-butanol and water (1:1 v/v).

- Add Reagents: To this solvent, add potassium carbonate (K₂CO₃), potassium ferricyanide (K₃Fe(CN)₆), and optionally, methanesulfonamide.

- Add Chiral Ligand: Add the chiral ligand (DHQD)₂PYR to the mixture.

- Add Osmium Catalyst: Add the osmium catalyst (OsO₄ or K₂OsO₂(OH)₄).

- Initiate Reaction: Add the alkene substrate to the reaction vessel. Cool the reaction mixture to 0°C and stir vigorously for 4-16 hours. Monitor reaction progress by TLC.

- Work-up:

- Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir for 1 hour.

- Extract the aqueous mixture with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) three times.

- Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

- Purification: Purify the crude vicinal diol using flash column chromatography.

Predicting and Controlling Stereoselectivity

The stereochemical outcome of the dihydroxylation is primarily controlled by the chiral ligand. The (DHQD)₂PYR ligand directs the approach of the osmium reagent, leading to dihydroxylation from one specific face of the alkene [5].

To predict the stereochemistry of the major product, the alkene substituents can be classified by size (Large, Medium, Small). The (DHQD)₂PYR ligand typically delivers the two new hydroxyl groups from the top face (β-face) when the large substituent is positioned as shown below [5].

Applications in Natural Product Synthesis

The (DHQD)₂PYR-based AD reaction is a powerful tool for constructing key chiral diol intermediates in the total synthesis of complex natural products, often with high enantiomeric excess [2] [3].

| Natural Product | Role of (DHQD)₂PYR AD-mix | Key Outcome |

|---|---|---|

| Okadaic Acid [3] | Used in a key step to install chiral diol(s). | Synthesis of a marine toxin that is a potent protein phosphatase inhibitor. |

| (-)-Zephyranthine [2] [4] | Final step dihydroxylation using AD-mix-β (containing (DHQD)₂PHAL, a related ligand). | Achieved the lycorine-type alkaloid in 67% yield with 7.2:1 diastereoselectivity. |

| Epi-Muscarine [2] [4] | Used to create a tosyl-protected diol intermediate. | Enabled synthesis of a pharmacologically active acetylcholine inhibitor. |

Key Considerations for Researchers

- Ligand Selection: (DHQD)₂PYR is one of several cinchona alkaloid-derived ligands. Others like (DHQD)₂PHAL are more common in pre-mixed AD-mix-β and may offer complementary selectivity for certain substrates [2] [5].

- Substrate Scope: Trans-olefins generally react faster than cis-olefins, and electron-rich double bonds are more reactive than electron-deficient ones [5]. The reaction is also often site-selective, favoring the most electron-rich double bond in a polyene [1].

- Troubleshooting: For slow-reacting or internal alkenes, adding methanesulfonamide can accelerate hydrolysis. Maintaining a slightly basic pH (via K₂CO₃) can increase the reaction rate and enantioselectivity for terminal olefins [1].

References

- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the... [pmc.ncbi.nlm.nih.gov]

- 3. ( DHQD ) 2 97 149725-81-5 Pyr [sigmaaldrich.com]

- 4. Sharpless Asymmetric Dihydroxylation | Encyclopedia MDPI [encyclopedia.pub]

- 5. Sharpless Asymmetric Dihydroxylation - Alfa Chemistry [alfa-chemistry.com]

Application of (DHQD)₂PYR in the Total Synthesis of Alkaloids: Detailed Protocols and Data Analysis

Introduction to (DHQD)₂PYR

(DHQD)₂PYR, or Hydroquinidine-2,5-diphenyl-4,6-pyrimidinediyl diether, is a bis-cinchona alkaloid derivative widely employed as a chiral ligand in asymmetric catalysis. Its structure features a rigid pyrimidine spacer linking two dihydroquinidine units, creating a well-defined chiral environment that enables high enantioselectivity in various transformations, most notably the Sharpless Asymmetric Dihydroxylation (AD) of alkenes [1].

- Chemical Profile: (DHQD)₂PYR has the CAS number 149725-81-5 and a molecular formula of C₅₆H₆₀N₆O₄ (molecular weight: 881.11 g/mol) [1] [2]. It typically appears as a white to off-white solid with a melting point of 247-250 °C [2].

- Handling and Safety: The compound has hazard statements H315, H319, and H335, indicating it may cause skin irritation, serious eye irritation, or respiratory irritation. Recommended safety precautions include wearing protective gloves and eye/face protection and using adequate ventilation [2].

The following workflow illustrates a typical process for employing (DHQD)₂PYR in alkaloid synthesis:

Key Applications in Alkaloid Synthesis

Synthesis of Dexoxadrol and Epidexoxadrol

(DHQD)₂PYR plays a critical role in synthesizing dexoxadrol, a potent N-methyl-D-aspartate (NMDA) receptor antagonist, and its epimer epidexoxadrol. These piperidine-based alkaloids are significant for their anesthetic properties and efficiency as NMDA receptor antagonists [3].

- Synthetic Challenge: The key challenge lies in installing the correct stereochemistry at multiple centers, particularly during the dihydroxylation of a monosubstituted terminal olefin attached to a piperidine system [3].

- Role of (DHQD)₂PYR: The ligand enables diastereoselective dihydroxylation via the Sharpless "binding pocket" effect. The complementary use of (DHQD)₂PYR and its pseudo-enantiomer (DHQ)₂PYR allows access to different stereoisomers necessary for dexoxadrol and epidexoxadrol [3].

- Protocol Outcome: This approach represented the first asymmetric synthesis of (-)-epidexoxadrol, demonstrating the strategic value of (DHQD)₂PYR in controlling stereochemistry [3].

Formal Synthesis of Conhydrine and Lentiginosine

The same diol intermediates obtained through (DHQD)₂PYR-catalyzed dihydroxylation can be further manipulated to access other biologically active alkaloids.

- Conhydrine: This alkaloid, isolated from hemlock (Conium Maculatum L.), exhibits potent antitumor, antiviral, and glycosidase inhibitory activities. Diols obtained using (DHQD)₂PYR were efficiently transformed to complete the formal synthesis of conhydrine [3].

- Lentiginosine: A naturally occurring isomer isolated from Astragalus lentiginosus, lentiginosine acts as a potent selective inhibitor of α-glucosidase and amyloglucosidase. The diol (15a) obtained via (DHQD)₂PYR-catalyzed dihydroxylation provides a straightforward formal synthetic approach to (+)-lentiginosine [3].

Detailed Experimental Protocols

General Protocol for Sharpless Asymmetric Dihydroxylation Using (DHQD)₂PYR

This protocol is adapted from the synthesis of a fridamycin E intermediate [4].

Reaction Setup:

- Charge a flame-dried reaction vessel with the alkene substrate (0.1 mmol) and (DHQD)₂PYR (0.02 mmol, 20 mol%).

- Add solvent mixture (t-BuOH/H₂O, 1 mL/1 mL).

- Cool the mixture to 0 °C with stirring.

Reaction Execution:

- Add potassium ferricyanide (K₃Fe(CN)₆, 0.3 mmol) and potassium carbonate (K₂CO₃, 0.3 mmol).

- Add methanesulfonamide (MeSO₂NH₂, 0.11 mmol) - optional, see Table 2.

- Add osmium tetroxide (OsO₄, 0.004 mmol, 4 mol%) - caution: highly toxic and volatile.

- Allow the reaction to warm to room temperature slowly and monitor by TLC.

Workup:

- After completion, quench with saturated sodium sulfite (Na₂SO₃) solution.

- Extract with ethyl acetate (3 × 10 mL).

- Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).

- Filter and concentrate under reduced pressure.

Purification:

Comparative Ligand Screening for Dihydroxylation

When applying asymmetric dihydroxylation to novel substrates, ligand screening is essential. The table below compares the performance of different cinchona alkaloid-derived ligands in the dihydroxylation of alkene 16 en route to fridamycin E [4].

Table 1: Performance of Various Ligands in Asymmetric Dihydroxylation of Alkene 16

| Entry | Ligand | Yield | ee (%) | Configuration |

|---|---|---|---|---|

| 1 | (DHQD)₂PHAL | 98% | 70 | S |

| 2 | (DHQD)₂AQN | 96% | 66 | S |

| 3 | (DHQD)₂PYR | 96% | 30 | R |

| 4 | (DHQD)₂DPP | 98% | 90 | S |

| 5 | (DHQ)₂PHAL | 98% | 75 | R |

| 6 | (DHQ)₂DPP | 98% | 88 | R |

Key Observations:

- (DHQD)₂PYR provided reversed facial selectivity compared to other DHQD-based ligands and gave relatively low enantioselectivity (30% ee) for this specific substrate [4].

- The DPP-linked ligands ((DHQD)₂DPP and (DHQ)₂DPP) afforded superior enantioselectivities (90% and 88% ee, respectively) [4].

- This highlights the importance of empirical screening of ligands, as the optimal choice depends heavily on substrate structure.

Critical Experimental Parameters and Optimization

Reaction Condition Optimization

Table 2: Optimization of Reaction Conditions for Asymmetric Dihydroxylation

| Parameter | Standard Conditions | Optimized Variations | Impact on Outcome |

|---|---|---|---|

| Temperature | 0 °C to room temperature | Lower temperatures (-20 to 0 °C) | May improve enantioselectivity |

| Oxidant System | K₃Fe(CN)₆/K₂CO₃ | NMO or other co-oxidants | Alternative oxidants may be preferable for specific substrates |

| Methanesulfonamide | With | Without [citation:2, Entry 10] | Omission may slightly improve ee (88% to 88% in one case) |

| Solvent System | t-BuOH/H₂O (1:1) | Acetone/H₂O or other combinations | Solvent can influence conversion and selectivity |

| Catalyst Loading | 4 mol% OsO₄ | 1-5 mol% | Lower loading possible with highly reactive alkenes |

Handling and Storage of (DHQD)₂PYR

- Storage: Store (DHQD)₂PYR under inert gas (nitrogen or argon) at 2-8°C to maintain stability [2].

- Handling: Use in a well-ventilated fume hood due to potential respiratory irritation (H335) [2].

- Alternatives: For substrates where (DHQD)₂PYR gives low selectivity, consider screening other ligands like (DHQD)₂DPP or (DHQD)₂PHAL [4].

Conclusion

(DHQD)₂PYR serves as a valuable chiral ligand in the total synthesis of alkaloids, particularly through its application in Sharpless Asymmetric Dihydroxylation. While its performance is substrate-dependent, it enables efficient construction of key chiral intermediates for biologically active molecules such as dexoxadrol, epidexoxadrol, conhydrine, and lentiginosine. The experimental protocols provided herein offer researchers practical guidance for implementing this chiral ligand in synthetic campaigns, with emphasis on critical parameters that influence reaction outcomes. Future applications will likely continue to exploit its unique stereodirecting properties in the assembly of complex natural products and pharmaceutical targets.

References

Comprehensive Application Notes & Protocols: (DHQD)₂PYR in Okadaic Acid Total Synthesis

Chemical Compound Profile

(DHQD)₂PYR, scientifically known as Hydroquinidine-2,5-diphenyl-4,6-pyrimidinediyl diether, is a chiral bis-cinchona alkaloid derivative that serves as a privileged catalyst in asymmetric synthesis. This compound has established itself as particularly valuable for constructing complex molecular architectures found in natural products like okadaic acid [1] [2].

Table 1: Fundamental Chemical Properties of (DHQD)₂PYR

| Property | Specification |

|---|---|

| CAS Number | 149725-81-5 |

| Molecular Formula | C₅₆H₆₀N₆O₄ |

| Molecular Weight | 881.11 g/mol |

| Melting Point | 247-250 °C (lit.) |

| Optical Activity | [α]²⁰/D +390° (c = 1.2 in methanol) |

| Storage Conditions | Under inert gas (N₂ or Ar) at 2-8°C |

| Hazard Statements | H315-H319-H335 (Causes skin/eye irritation, respiratory irritation) |

The molecular architecture of (DHQD)₂PYR features dual dihydroquinidine units connected through a 2,5-diphenylpyrimidine bridge, creating a C₂-symmetric chiral environment essential for achieving high enantioselectivity in catalytic transformations [3] [1]. This rigid three-dimensional structure provides well-defined binding pockets that enable selective recognition of prochiral substrates through a complex network of non-covalent interactions.

Catalytic Applications in Natural Product Synthesis

Role in Okadaic Acid Synthesis

Okadaic acid (C₄₄H₆₈O₁₃, MW: 805.015 g·mol⁻¹) is a complex polyether marine toxin that potently inhibits protein phosphatases PP1 and PP2A [4]. Its sophisticated molecular structure contains multiple stereocenters and fused oxygen heterocycles, presenting significant synthetic challenges. (DHQD)₂PYR has emerged as a key catalytic tool for establishing critical stereocenters in okadaic acid's synthetic sequence, particularly through asymmetric dihydroxylation and semi-pinacol rearrangement reactions [2] [5].

The strategic importance of (DHQD)₂PYR in okadaic acid synthesis stems from its ability to differentiate between enantiotopic faces of polyene intermediates, enabling installation of the required absolute configuration at multiple stereogenic centers with high fidelity. This catalytic approach provides significant advantages over traditional chiral pool strategies or resolution methods, offering enhanced efficiency and stereocontrol.

Catalytic Asymmetric Semi-Pinacol Rearrangement

Wang and colleagues developed a highly enantioselective fluorination/semi-pinacol rearrangement cascade using (DHQD)₂PYR as chiral controller [2]. This transformation enables access to valuable chiral α-oxaquaternary β-fluoro-ketones, crucial intermediates in okadaic acid construction.

Table 2: Performance of (DHQD)₂PYR in Asymmetric Rearrangements

| Reaction Type | Catalyst Loading | Yield Range | Enantiomeric Excess | Key Reagents |

|---|---|---|---|---|

| Fluorination/Semi-pinacol | 10-20 mol% | 29-73% | 36-90% ee | NSFI as F⁺ source |

| Chlorination/Semi-pinacol | 10 mol% | 40-76% | 74-99% ee | DCDMH as Cl⁺ source |

The catalytic system demonstrates remarkable substrate generality and exceptional stereochemical control, with the absolute configuration of newly formed stereogenic centers dictated by the choice between (DHQD)₂PYR and its pseudo-enantiomeric counterpart (DHQ)₂PYR. This stereodivergence provides synthetic strategists with valuable flexibility for accessing either enantiomeric series from common intermediates [2].

Experimental Protocols

Catalytic Asymmetric Fluorination/Semi-Pinacol Rearrangement

3.1.1 Materials and Equipment

- Catalyst: (DHQD)₂PYR (97% purity, stored under inert atmosphere) [3]

- Fluorinating agent: N-Fluorobenzenesulfonimide (NSFI)

- Solvent: Anhydrous dichloromethane (DCM) over molecular sieves

- Temperature control: Precision cryostat maintained at 10°C

- Atmosphere: Inert nitrogen glovebox or Schlenk line techniques

3.1.2 Procedure

Reaction Setup: In a flame-dried 10 mL round-bottom flask, charge (DHQD)₂PYR (0.0448 mmol, 20 mol%) and NSFI (0.224 mmol, 1.0 equiv) under nitrogen atmosphere [2].

Solvent Addition: Add anhydrous DCM (2.0 mL) via syringe and stir at 500 rpm to form a homogeneous solution. Cool the reaction mixture to 10°C using an external cooling bath.

Substrate Addition: Slowly add the substrate (0.224 mmol, 1.0 equiv) dissolved in anhydrous DCM (1.0 mL) dropwise over 10 minutes using a syringe pump.

Reaction Monitoring: Monitor reaction progress by TLC (silica gel, hexane/ethyl acetate 4:1) and/or LC-MS. Typical reaction time: 3-8 hours.

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL). Extract with DCM (3 × 5 mL), combine organic layers, and dry over anhydrous Na₂SO₄.

Purification: Concentrate under reduced pressure and purify the crude product by flash chromatography (silica gel, hexane/ether gradient 5:1 to 1:1) to afford the desired α-oxaquaternary β-fluoro-ketones.

Catalytic Enantioselective α-Benzylamination of α-Hydroxycyclobutanones

Melis and colleagues developed this tandem condensation/rearrangement/proton transfer sequence for synthesizing pharmaceutically relevant α-(benzylamino)cyclobutanones [2].

3.2.1 Procedure

Reaction Setup: In a dried 5 mL vial, combine (DHQD)₂PYR (0.0395 g, 0.0448 mmol, 20 mol%) and freshly distilled α-hydroxycyclobutanone (0.058 g, 0.669 mmol) under nitrogen.

Solvent and Amine Addition: Add dry 1,4-dioxane (0.5 mL) followed by dropwise addition of benzylamine (0.224 mmol) via microsyringe.

Reaction Conditions: Stir the heterogeneous mixture at ambient temperature (23°C) for 0.5-18 hours. Monitor by TLC until complete consumption of starting material.

Workup and Isolation: Directly load the crude reaction mixture onto a silica gel column and elute with hexane/ether (5:1 to 1:1 gradient) to obtain pure α-(benzylamino)cyclobutanones.

Analysis: Determine enantiomeric ratios by chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH 90:10, 1.0 mL/min).

Table 3: Substrate Scope for α-Benzylamination Reaction

| Substrate | Aromatic Substituent | Yield (%) | e.r. | Notes |

|---|---|---|---|---|

| 2b-2h | para-electron-withdrawing | Up to 94% | 87:13 | High enantioselectivity |

| 2i | meta-substituted | 77% | 78:22 | Good performance |

| 2j | ortho-substituted | 48% | 56:44 | Lower yield/selectivity |

Reaction Mechanism and Signaling Pathways

The remarkable enantiocontrol exhibited by (DHQD)₂PYR in okadaic acid synthesis originates from its ability to form well-defined chiral complexes with reaction intermediates. The catalytic cycle involves substrate binding through multiple non-covalent interactions, stereodetermining bond reorganization, and product release with regeneration of the active catalyst species [2].

The following diagram illustrates the catalytic asymmetric fluorination/semi-pinacol rearrangement mechanism:

The signaling pathway modulation by okadaic acid, the synthetic target, involves potent inhibition of serine/threonine protein phosphatases PP1 and PP2A [5] [4]. This inhibition leads to hyperphosphorylation of cellular proteins and subsequent activation of apoptotic pathways through PKR stimulation, as illustrated below:

Experimental Workflow Visualization